2-(azepan-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Overview
Description
2-(azepan-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a heterocyclic compound that features a cinnoline core with an azepane substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with a suitable electrophilic intermediate of the cinnoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the azepane or cinnoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted cinnoline or azepane derivatives.
Scientific Research Applications
2-(azepan-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(azepan-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane moiety may enhance binding affinity and specificity, while the cinnoline core can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- 2-(morpholin-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Uniqueness
2-(azepan-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to the presence of the azepane ring, which can confer distinct steric and electronic properties compared to its piperidine or morpholine analogs. This uniqueness can result in different biological activities and chemical reactivities.
Properties
Molecular Formula |
C15H23N3O |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-(azepan-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C15H23N3O/c19-15-11-13-7-3-4-8-14(13)16-18(15)12-17-9-5-1-2-6-10-17/h11H,1-10,12H2 |
InChI Key |
OAABLZPHRJIULR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CN2C(=O)C=C3CCCCC3=N2 |
Origin of Product |
United States |
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